molecular formula C18H17ClN2O3S B5046699 ethyl 2-[(4-chlorophenyl)amino]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

ethyl 2-[(4-chlorophenyl)amino]-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylate

Cat. No.: B5046699
M. Wt: 376.9 g/mol
InChI Key: JRYWRHUGJYVKCB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an ethyl group (a two-carbon chain), an amino group (NH2), a methyl group (CH3), a carbonyl group (C=O), and a benzothiazine group (a heterocyclic compound containing a benzene ring fused to a thiazine ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazine group, for example, would contribute to the compound’s aromaticity, while the carbonyl and amino groups could participate in hydrogen bonding .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were a drug, its mechanism of action might involve interacting with a specific biological target, such as an enzyme or receptor .

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug, future research might involve testing its efficacy and safety in preclinical and clinical trials .

Properties

IUPAC Name

ethyl 2-(4-chloroanilino)-7-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3S/c1-3-24-17(23)18(21-13-7-5-12(19)6-8-13)16(22)20-14-9-4-11(2)10-15(14)25-18/h4-10,21H,3H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYWRHUGJYVKCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=C(S1)C=C(C=C2)C)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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